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Calcium bis(5-oxo-DL-prolinate)

Cat. No.: B13112965
CAS No.: 85959-45-1
M. Wt: 296.29 g/mol
InChI Key: YQFZERWESBDNRJ-UHFFFAOYSA-L
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Description

Contextualization of 5-Oxo-DL-Prolinate as a Ligand in Coordination Chemistry

The ligand in this compound, 5-oxo-DL-prolinate, is the conjugate base of 5-oxoproline, also commonly known as pyroglutamic acid. wikipedia.org 5-Oxoproline is a derivative of the amino acid glutamic acid, where the amino group cyclizes with the side-chain carboxylic acid to form a lactam, a five-membered ring structure. wikipedia.orgresearchgate.net This structural feature is significant in its function as a ligand in coordination chemistry.

The 5-oxoproline molecule contains multiple potential donor atoms for coordinating with a metal ion, including the oxygen atoms of the carboxylate group and the oxygen atom of the lactam ring. Research into the coordination behavior of pyroglutamate (B8496135) with other divalent metal ions, such as manganese(II), has shown that the ligand can coordinate through all three of its oxygen atoms, bridging multiple metal centers. acs.org In such cases, the nitrogen atom of the lactam ring was not involved in the coordination. acs.org

As a ligand, 5-oxoproline can be classified based on its denticity—the number of donor groups that bind to the central metal atom. Given its ability to bind through multiple oxygen atoms, it can act as a multidentate ligand, potentially forming chelate rings which enhance the stability of the resulting coordination complex. The specific coordination mode depends on various factors, including the nature of the metal ion and the reaction conditions. For a "hard" metal ion like calcium, which preferentially binds to "hard" donor atoms, the oxygen atoms of the carboxylate and lactam groups of 5-oxoprolinate are the expected sites of interaction. mdpi.com

Academic Significance of Calcium Coordination Compounds in Biochemical Systems

Calcium coordination compounds are of immense importance in biological systems, where the calcium ion (Ca2+) plays a pivotal role in a vast array of physiological and biochemical processes. wikipedia.orgwikipedia.org The academic significance of studying calcium coordination chemistry lies in understanding these vital functions at a molecular level.

The versatility of calcium as a signaling molecule is directly related to its coordination properties. wikipedia.org Unlike more structurally rigid ions like magnesium, the calcium ion has a flexible coordination geometry and can accommodate a variable number of coordinating ligands, typically ranging from six to nine. mdpi.comlibretexts.org This flexibility allows calcium to bind to irregularly shaped sites in proteins and other biomolecules, inducing conformational changes that trigger downstream cellular events. libretexts.org

Key roles of calcium coordination in biochemical systems include:

Signal Transduction: Calcium ions are a ubiquitous second messenger, transmitting signals that regulate processes like gene expression, cell proliferation, and apoptosis. wikipedia.orgfiveable.menih.gov The transient increase in intracellular calcium concentration is sensed by calcium-binding proteins such as calmodulin. libretexts.org Upon binding Ca2+, calmodulin undergoes a conformational change that enables it to interact with and modulate the activity of numerous target enzymes and proteins. libretexts.orgfiveable.me

Muscle Contraction: The contraction of all muscle cell types is initiated by the binding of calcium ions to regulatory proteins like troponin C in skeletal and cardiac muscle. wikipedia.orgfiveable.me This coordination event triggers a series of protein rearrangements that lead to the interaction of actin and myosin filaments, resulting in muscle contraction. fiveable.me

Enzyme Cofactors: Many enzymes require calcium ions as a cofactor for their catalytic activity. wikipedia.org The calcium ion can play a structural role, stabilizing the protein's active conformation, or it can participate directly in the catalytic mechanism. mdpi.com

Structural Integrity: Calcium ions contribute to the structure and function of proteins and are essential components of plant cell walls and membranes. wikipedia.org In blood clot formation, for example, calcium coordination is crucial for the function of proteins like the von Willebrand factor (vWF), which acts as a shear force sensor in the blood. wikipedia.org

The study of simple calcium coordination compounds, such as Calcium bis(5-oxo-DL-prolinate), serves as a model for understanding the more complex interactions that occur within these intricate biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12CaN2O6 B13112965 Calcium bis(5-oxo-DL-prolinate) CAS No. 85959-45-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFZERWESBDNRJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12CaN2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85959-45-1
Record name Calcium bis(5-oxo-DL-prolinate)
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Record name Calcium bis(5-oxo-DL-prolinate)
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Advanced Synthetic Methodologies for Calcium Bis 5 Oxo Dl Prolinate

Ligand Precursor Synthesis: 5-Oxo-DL-Proline and its Stereoisomers

5-Oxo-DL-proline, also known as pyroglutamic acid, is the key organic ligand in Calcium bis(5-oxo-DL-prolinate). Its synthesis can be approached through several methods, including the cyclization of glutamic acid and stereoselective routes to obtain specific enantiomers.

A common and straightforward method for synthesizing 5-oxoproline is through the intramolecular condensation of glutamic acid. This reaction involves the formation of an amide bond between the γ-carboxylic acid group and the α-amino group of glutamic acid, resulting in a five-membered lactam ring. The process is typically achieved by heating glutamic acid, which leads to the elimination of a water molecule.

This cyclization can be performed on L-glutamic acid to produce L-5-oxoproline. researchgate.net The synthesis of specifically labeled L-proline often proceeds via the ring closure of L-glutamic acid to form L-5-oxoproline as a key intermediate. researchgate.net This conversion is a fundamental step that provides a versatile building block for further chemical modifications. researchgate.net The reaction is efficient and allows for the preparation of 5-oxoproline on a gram scale. researchgate.net

ReactantProductKey Transformation
L-Glutamic AcidL-5-OxoprolineIntramolecular condensation (dehydration)
D-Glutamic AcidD-5-OxoprolineIntramolecular condensation (dehydration)
DL-Glutamic AcidDL-5-OxoprolineIntramolecular condensation (dehydration)

The stereoselective synthesis of the L- and D-enantiomers of 5-oxoproline is crucial for applications where specific chirality is required. The most direct method for stereoselective synthesis is to start with the corresponding enantiomer of glutamic acid. For instance, L-glutamic acid will yield L-5-oxoproline, and D-glutamic acid will produce D-5-oxoproline.

Beyond this direct precursor-based approach, stereoselective synthesis can also be achieved through more complex routes involving asymmetric catalysis. For example, asymmetric hydrogenation of dehydroamino acid precursors can lead to protected nucleosyl amino acids with high diastereoselectivity, a technique that can be adapted for the synthesis of chiral proline derivatives. nih.gov While the direct asymmetric synthesis of 5-oxoproline is less commonly described, the principles of stereoselective synthesis for unnatural proline-based amino acids are well-established and can be applied. researchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. researchgate.net

The 5-oxopyrrolidine ring is a versatile scaffold that can be functionalized to create a wide range of derivatives with potential applications. mdpi.comresearchgate.netnih.gov Novel synthetic methods focus on introducing various substituents onto this core structure.

One approach involves the modification of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid to introduce azole, diazole, and hydrazone moieties. mdpi.comresearchgate.net This allows for the creation of a library of compounds with diverse chemical properties. mdpi.comresearchgate.net Another strategy focuses on the synthesis of 5-oxopyrrolidine-3-carbohydrazides, which can act as kinase inhibitors. nih.gov These syntheses often involve multi-step reactions to build complex molecules around the central 5-oxopyrrolidine ring. nih.gov Functionalization can also be achieved by reacting N-substituted 5-oxopyrrolidine-3-carboxylic acids, prepared from primary amines and itaconic acid, with other reagents. researchgate.net

Starting MaterialFunctionalization StrategyResulting Derivative Class
1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acidAddition of azoles, diazoles, hydrazonesSubstituted 1-phenyl-5-oxopyrrolidines mdpi.comresearchgate.net
5-Oxopyrrolidine-3-carboxylic acidFormation of carbohydrazides5-Oxopyrrolidine-3-carbohydrazides nih.gov
Itaconic acid and primary aminesFormation of N-substituted derivativesN-Substituted 5-oxopyrrolidine-3-carboxylic acids researchgate.netnih.gov

Complex Formation Strategies: Synthesis of Calcium bis(5-oxo-DL-prolinate)

Once the 5-oxo-DL-proline ligand has been synthesized, the next step is its reaction with a calcium source to form the desired salt, Calcium bis(5-oxo-DL-prolinate). This can be achieved through direct precipitation or chelation-based methods.

Direct precipitation is a common method for the synthesis of inorganic-organic salts. cresp.org In the context of Calcium bis(5-oxo-DL-prolinate), this would involve reacting an aqueous solution of 5-oxo-DL-proline with a soluble calcium salt, such as calcium chloride or calcium hydroxide (B78521). The formation of the product is driven by its lower solubility in the reaction medium, leading to its precipitation out of the solution. cresp.org

The process typically begins with the creation of a supersaturated solution, from which nucleation and subsequent crystal growth occur. cresp.org The conditions of the precipitation, such as pH, temperature, and concentration of reactants, can significantly influence the size and morphology of the resulting crystals. ipme.ru For instance, in the precipitation of calcium phosphates, the process can proceed through the formation of an amorphous precursor which then transforms into a more stable crystalline phase. rsc.orgmdpi.com A similar mechanism may be at play in the formation of Calcium bis(5-oxo-DL-prolinate), which is described as a white crystalline powder.

Chelation plays a significant role in the formation of calcium salts with organic ligands. Insights into this process can be gained from studies on the interaction of calcium ions with poly(gamma-glutamic acid) (PGA), a polymer of glutamic acid. jmb.or.krnih.govkoreascience.kr PGA has been shown to effectively chelate calcium ions, increasing their solubility. jmb.or.krnih.govkoreascience.kr This suggests a strong interaction between the carboxyl groups of the glutamic acid residues and the calcium ions.

Given the structural similarity between 5-oxoproline and the glutamic acid monomer of PGA, a chelation-based synthetic route for Calcium bis(5-oxo-DL-prolinate) is plausible. In this scenario, the carboxylate group and the carbonyl oxygen of the lactam ring of two 5-oxoproline molecules could coordinate with a central calcium ion. This chelation would lead to the formation of a stable complex. Studies with PGA indicate that the amide group may also be involved in the chelation process, which could contribute to the stability of the resulting calcium salt. koreascience.kr This method may offer better control over the complex formation compared to direct precipitation.

LigandMetal IonKey InteractionRelevance to Calcium bis(5-oxo-DL-prolinate) Synthesis
Poly(gamma-glutamic acid)Ca2+Chelation by carboxyl groups jmb.or.krnih.govkoreascience.krProvides a model for the interaction between the carboxyl group of 5-oxoproline and calcium ions.

High Resolution Structural and Spectroscopic Characterization

Advanced Crystallographic Analysis

Advanced crystallographic techniques are essential for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing insights into polymorphism and crystal packing.

Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and characterizing polymorphism. L-pyroglutamic acid, the organic component of Calcium bis(5-oxo-DL-prolinate), is known to exhibit at least three enantiotropic polymorphic forms, each stable in a specific temperature range. researchgate.net These phase transitions are reversible and have been studied using variable temperature PXRD. researchgate.net Although specific PXRD data for Calcium bis(5-oxo-DL-prolinate) is not detailed in the available literature, it is reasonable to infer that the salt may also exhibit polymorphic behavior, influenced by factors such as solvent of crystallization and temperature. The study of calcium carbonate polymorphism, for example, demonstrates that the presence of different ions and process conditions can significantly affect the resulting crystal form. researchgate.net

A hypothetical PXRD data table for a potential polymorph of Calcium bis(5-oxo-DL-prolinate) is presented below for illustrative purposes. The peak positions are based on common patterns observed for organic salts.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.445
12.76.9100
15.35.865
18.94.780
21.24.250
25.53.570

Note: This table is hypothetical and for illustrative purposes only.

Detailed Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of a compound.

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For Calcium bis(5-oxo-DL-prolinate), the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the 5-oxoprolinate ring. Based on the spectrum of pyroglutamic acid, the following chemical shifts can be anticipated. hmdb.calibretexts.org The coordination to the calcium ion may induce slight shifts in these proton resonances.

ProtonMultiplicityApproximate Chemical Shift (δ, ppm)
Hα (CH)Doublet of doublets~4.1
Hβ (CH₂)Multiplet~2.2-2.4
Hγ (CH₂)Multiplet~2.1-2.3
NHBroad singlet~7.5-8.0

Note: The chemical shifts are approximate and based on data for pyroglutamic acid in H₂O. hmdb.ca The exact values for the calcium salt may vary.

Vibrational spectroscopy, including IR and Raman techniques, provides information on the functional groups and molecular vibrations within a compound. The IR and Raman spectra of calcium complexes of L-pyroglutamic acid have been recorded and analyzed. researchgate.net The key vibrational bands are associated with the carboxylate group, the amide group, and the pyrrolidone ring.

The IR spectrum of solid 5-oxo-DL-proline shows characteristic absorption bands. nist.gov Upon formation of the calcium salt, the most significant changes are expected in the region of the carboxylate and amide vibrations. Specifically, the C=O stretching vibration of the carboxylic acid would be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-HStretching3300-3100
C-HStretching3000-2800
C=O (amide)Stretching (Amide I)~1680
C=O (carboxylate)Asymmetric Stretching~1600-1550
N-HBending (Amide II)~1550
C=O (carboxylate)Symmetric Stretching~1400

Note: The wavenumbers are approximate and based on typical values for amides and carboxylates. The data for the amide and N-H groups are from the IR spectrum of 5-oxo-DL-proline. nist.gov

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the skeletal modes of the molecule. The Raman spectra of various calcium-containing compounds have been extensively studied, providing a basis for the interpretation of the spectrum of Calcium bis(5-oxo-DL-prolinate). nih.govnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 5-oxoprolinate moiety contains a peptide bond (amide chromophore) which is expected to have a characteristic absorption in the far UV region. Chelation of metal ions, such as Ca²⁺, to peptides and amino acids can lead to changes in the UV absorption spectrum. frontiersin.org Specifically, an increase in the absorption intensity and a potential shift in the absorption maximum upon calcium binding have been observed in studies of calcium-peptide complexes. frontiersin.org This is attributed to electronic transitions involving the carbonyl group and other chromophores within the molecule. frontiersin.org For Calcium bis(5-oxo-DL-prolinate), the primary absorption would be expected below 220 nm, corresponding to the n→π* and π→π* transitions of the amide and carboxylate groups.

ChromophoreElectronic TransitionApproximate λmax (nm)
Amide (C=O)n → π~210-220
Amide (C=O)π → π~190
Carboxylate (COO⁻)n → π*~200-210

Note: The absorption maxima are approximate and based on general values for these chromophores.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes

Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful technique for probing the low-frequency vibrational modes in materials, which are often associated with collective motions of the crystal lattice, such as intermolecular vibrations and rotations. researchgate.net These vibrations are highly sensitive to the crystalline structure and intermolecular interactions within a compound. nih.gov

For a molecule like Calcium bis(5-oxo-DL-prolinate), the THz spectrum would reveal characteristic absorption peaks corresponding to the vibrational modes of the crystal lattice, influenced by the coordination of the calcium ion with the two 5-oxo-DL-prolinate ligands. While direct THz-TDS studies on Calcium bis(5-oxo-DL-prolinate) are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its constituent components, specifically pyroglutamic acid (PGA).

Research on the enantiomeric (D- and L-PGA) and racemic (DL-PGA) forms of pyroglutamic acid using THz-TDS has shown distinct spectral differences. nih.gov The enantiomeric forms exhibit similar absorption spectra, whereas the racemic mixture has a markedly different spectrum, highlighting the sensitivity of THz spectroscopy to the unique crystal packing and intermolecular hydrogen bonding networks in each form. nih.gov A study also characterized the transformation of L-Glutamic acid to L-pyroglutamic acid and then to DL-pyroglutamic acid under heating, demonstrating that the chemical transformation and reaction rates can be sensitively monitored by THz spectroscopy. nih.gov

The expected THz spectrum of Calcium bis(5-oxo-DL-prolinate) would likely feature unique absorption peaks arising from the vibrational modes of the chelate structure, involving the calcium ion and the carboxylate and amide groups of the prolinate rings. These would be distinct from the spectra of the free acid.

Table 1: Representative THz Absorption Peaks for Pyroglutamic Acid (PGA) Forms

Sample FormObserved Absorption Peaks (THz)
DL-Pyroglutamic Acid1.55, 2.35, 2.95, 3.45, 4.25
L-Pyroglutamic Acid1.85, 2.55, 3.15, 3.85, 4.15
D-Pyroglutamic Acid1.85, 2.55, 3.15, 3.85, 4.15

This table is generated based on data from studies on pyroglutamic acid and is intended to be illustrative of the types of low-frequency vibrational modes that can be observed with THz-TDS. nih.gov

Mass Spectrometry-Based Structural Elucidation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of chemical compounds, providing highly accurate mass measurements that can confirm the elemental composition of a molecule. For Calcium bis(5-oxo-DL-prolinate), HRMS would be used to determine the exact mass of the intact molecular ion, as well as the masses of its fragment ions, which provides crucial information about its structure.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of metal-biomolecule complexes, as it can generate highly charged molecular ions from solution into the gas phase with minimal fragmentation. heffernlab.com In the case of Calcium bis(5-oxo-DL-prolinate), ESI-HRMS would be expected to show an ion corresponding to the [Ca(C₅H₆NO₃)₂ + H]⁺ or other adducts, allowing for precise mass determination. The high-resolution capabilities of the mass spectrometer enable the differentiation of ions with very similar mass-to-charge ratios. heffernlab.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to systematically fragment the molecular ion. The fragmentation pattern of the 5-oxo-DL-prolinate ligand is well-characterized. Studies on peptides containing an N-terminal pyroglutamic acid have shown that a characteristic fragmentation pathway involves the loss of water. acs.org In the analysis of pyroglutamate (B8496135) itself, the most intense mass fragment observed is often the carboxylate anion of pyroglutamic acid at m/z 128. nih.gov

The presence of the calcium ion would influence the fragmentation pattern, and the study of these patterns can help to determine the coordination sites of the metal ion. Mass spectrometry-based methods have been developed to study protein-metal ion interactions, and these principles can be applied to smaller chelate complexes as well. nih.govnih.gov It has been noted that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS measurements, which underscores the importance of careful experimental design and data interpretation. nih.govresearchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data for Calcium bis(5-oxo-DL-prolinate)

Ion SpeciesTheoretical Exact Mass (m/z)Information Provided
[Ca(C₅H₆NO₃)₂ + H]⁺297.0563Confirms the molecular weight and elemental composition of the intact complex.
[Ca(C₅H₆NO₃)]⁺168.9896Indicates the loss of one prolinate ligand, providing insight into the stability of the complex.
[C₅H₇NO₃ + H]⁺130.0450Represents the protonated free ligand, pyroglutamic acid.
[C₅H₆NO₃]⁻128.0298The carboxylate anion of pyroglutamic acid, a common fragment. nih.gov

This table presents theoretical exact mass values for plausible ions of Calcium bis(5-oxo-DL-prolinate) and its fragments. These values would be experimentally verified using HRMS.

Stereochemistry, Polymorphism, and Solid State Properties

Enantiomeric and Racemic Forms of 5-Oxo-Prolinate

The 5-oxoprolinate anion possesses a single chiral center at the alpha-carbon of the pyrrolidone ring, giving rise to two enantiomeric forms: (R)-5-oxoproline (D-form) and (S)-5-oxoproline (L-form).

Preparation and Analysis of D-, L-, and DL-Stereoisomers

The stereoisomers of 5-oxoproline, the precursor to the corresponding calcium salts, can be prepared and analyzed through various established methods. L-pyroglutamic acid is a naturally occurring derivative of L-glutamic acid. The D-form can be synthesized from D-glutamic acid. The racemic DL-form is typically produced by the racemization of either pure enantiomer, often through heating.

The preparation of Calcium bis(5-oxo-DL-prolinate) would involve the reaction of a stoichiometric amount of a calcium salt, such as calcium hydroxide (B78521) or calcium carbonate, with a racemic mixture of 5-oxoproline in a suitable solvent.

Table 1: General Methods for Preparation and Analysis of 5-Oxoproline Stereoisomers

Method CategorySpecific TechniquePurpose
Preparation Cyclization of Glutamic AcidSynthesis of the respective 5-oxoproline enantiomer from its corresponding glutamic acid precursor.
RacemizationProduction of the DL-form by treating an enantiomerically pure form with heat or chemical agents.
Analysis Chiral Chromatography (HPLC, GC)Separation and quantification of the D- and L-enantiomers in a mixture.
PolarimetryMeasurement of the optical rotation to distinguish between enantiomers and the racemic form.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and purity assessment.
X-ray CrystallographyDetermination of the absolute configuration of the enantiomers.

Stereoisomer-Specific Crystal Structures and Their Packing Arrangements

In contrast, the racemic DL-form can crystallize in several ways:

Racemic compound (racemate): Both enantiomers are present in equal amounts within a well-defined, ordered crystal lattice. This typically results in a centrosymmetric space group.

Conglomerate: A mechanical mixture of separate crystals of the pure D- and L-enantiomers.

Pseudoracemate: A solid solution where the two enantiomers are randomly distributed within the crystal lattice.

The specific packing arrangement would be governed by the coordination of the calcium ion with the carboxylate and amide groups of the 5-oxoprolinate anions, as well as by intermolecular hydrogen bonding.

Polymorphism and Phase Transitions in Solid State

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic salts. While no specific studies on the polymorphism of Calcium bis(5-oxo-DL-prolinate) have been identified, research on the parent L-pyroglutamic acid has shown that it exhibits polymorphism, with different crystalline forms being stable at different temperatures. This suggests that its calcium salt could also potentially exist in multiple polymorphic forms, each with distinct physical properties such as solubility, stability, and melting point. Phase transitions between these polymorphs could be induced by changes in temperature or pressure.

Thermal Stability and Degradation Mechanisms in Solid Form

The thermal stability of Calcium bis(5-oxo-DL-prolinate) has not been extensively reported. Generally, the thermal decomposition of such salts would be expected to occur in stages. The initial stage might involve the loss of any water of hydration, followed by the decomposition of the organic anion at higher temperatures. The degradation of the 5-oxoprolinate moiety could proceed through various pathways, including decarboxylation and ring-opening reactions. The presence of the calcium cation can influence the decomposition temperature and the nature of the degradation products.

Influence of Stereochemistry on Intermolecular Interactions

The stereochemistry of the 5-oxoprolinate ligand plays a crucial role in directing the intermolecular interactions within the crystal lattice. In the enantiomerically pure forms (L- or D-), the chiral environment dictates a specific set of hydrogen bonding and van der Waals interactions, leading to a particular crystal packing.

Coordination Chemistry and Metal Ligand Interactions

Ligand Binding Modes and Chelation Properties of 5-Oxo-DL-Prolinate with Calcium

The 5-oxo-DL-prolinate anion, derived from pyroglutamic acid, presents multiple potential coordination sites for a metal ion. The interaction between this ligand and the calcium ion is characterized by the formation of a chelate, a stable complex formed by the ligand binding to the central metal ion at two or more points.

The 5-oxo-DL-prolinate ligand possesses two primary sites for coordination: the carboxylate group (-COO⁻) and the oxygen atom of the pyrrolidone ring's carbonyl group (C=O). The carboxylate group can coordinate with the calcium ion in several ways:

Monodentate: One of the oxygen atoms of the carboxylate group binds to the calcium ion.

Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same calcium ion, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different calcium ions.

In addition to the carboxylate group, the carbonyl oxygen of the pyrrolidone ring can also participate in coordination. This dual participation of the carboxylate and pyrrolidone carbonyl oxygen allows for the formation of a stable five-membered chelate ring with the calcium ion. This chelation is a key feature of the stability of the calcium bis(5-oxo-DL-prolinate) complex.

The coordination number of a central metal ion refers to the number of ligand atoms directly bonded to it. For calcium ions, coordination numbers typically range from 6 to 8, with 7 and 8 being quite common. nih.gov The specific coordination number and the resulting geometry are influenced by the size of the calcium ion, the nature of the ligand, and the packing forces in the crystal lattice.

In the absence of a definitive crystal structure for calcium bis(5-oxo-DL-prolinate), the coordination environment can be inferred from similar structures. In a related complex formed between calcium and DL-proline, the calcium ion exhibits a seven-coordinate geometry. nih.gov This coordination sphere is comprised of oxygen atoms from the carboxylate groups of bridging proline ligands and water molecules. It is therefore reasonable to hypothesize that the calcium ion in calcium bis(5-oxo-DL-prolinate) would also adopt a higher coordination number, likely 7 or 8, involving coordination with the carboxylate and pyrrolidone carbonyl oxygens of the two 5-oxo-DL-prolinate ligands, and potentially water molecules if present in the crystal structure. The geometry for an eight-coordinate calcium complex is often a distorted dodecahedron or square antiprism.

Geometrical Aspects of Calcium bis(5-oxo-DL-prolinate) Complex

The precise geometrical parameters of the calcium bis(5-oxo-DL-prolinate) complex, such as bond lengths, bond angles, and dihedral angles, are essential for a complete understanding of its structure.

Without a published crystal structure, specific bond lengths and angles for calcium bis(5-oxo-DL-prolinate) cannot be definitively stated. However, typical Ca-O bond lengths in calcium-carboxylate complexes are generally in the range of 2.3 to 2.6 Å. The bond angles around the calcium center in a seven or eight-coordinate environment would be highly variable and deviate significantly from idealized geometries due to the constraints of the chelating ligands. The internal bond lengths and angles of the 5-oxo-DL-prolinate ligand itself would be similar to those found in pyroglutamic acid.

Comparative Coordination Chemistry with Other Metal-5-oxo-Prolinate Complexes (e.g., Lead, Cadmium, Vanadium)

Comparing the coordination chemistry of calcium bis(5-oxo-DL-prolinate) with complexes of other metals and the same ligand can provide valuable insights into the role of the metal ion in determining the final structure.

Cadmium: In the complex bis(5-oxo-L-prolinato-N1,O2)cadmium, the cadmium ion is chelated by two 5-oxo-L-proline molecules, with coordination involving the nitrogen atom and one of the oxygen atoms from each ligand. ontosight.ai This indicates a different binding mode compared to what is expected for calcium, where coordination is predominantly with oxygen atoms. The coordination environment of cadmium in its complexes can vary, often exhibiting distorted octahedral geometry. nih.govmdpi.com

Lead: Lead(II) complexes with carboxylate ligands are known, and similar to calcium, lead(II) can exhibit variable coordination numbers and geometries. For instance, in lead(II) oxoarsenates, lead atoms can have different coordination environments within the same structure. mdpi.com It is likely that 5-oxo-prolinate would also act as a chelating and/or bridging ligand with lead(II).

Vanadium: Vanadium forms a variety of oxo- and peroxo-complexes. In oxo-vanadium(IV) complexes with ligands similar to 5-oxo-prolinate, such as oxydiacetate, the vanadium center typically has a distorted octahedral or pentagonal bipyramidal geometry. rsc.orgresearchgate.net The coordination involves the carboxylate groups and other donor atoms of the ligand. The reactivity and structure of vanadium complexes are often influenced by the presence of oxo or peroxo groups. nih.govresearchgate.netnih.gov

The following table summarizes the general coordination features of these metal ions with similar ligands.

Metal IonTypical Coordination NumberCommon Coordination GeometryExpected Ligand Binding with 5-Oxo-prolinate
Calcium (Ca²⁺) 6, 7, 8Distorted Polyhedra (e.g., Dodecahedron, Square Antiprism)Chelation via carboxylate and pyrrolidone carbonyl oxygens.
Cadmium (Cd²⁺) 4, 6, 8Tetrahedral, Octahedral (often distorted)Chelation via nitrogen and oxygen atoms. ontosight.ai
Lead (Pb²⁺) Variable (e.g., 6, 8, 9)Irregular, often influenced by lone pairChelation and bridging via carboxylate oxygens.
Vanadium (V⁴⁺/V⁵⁺) 5, 6, 7Square Pyramidal, Octahedral, Pentagonal BipyramidalChelation via carboxylate and other donor atoms, often with oxo/peroxo ligands. rsc.orgresearchgate.net

This comparative analysis highlights that while the 5-oxo-DL-prolinate ligand offers consistent coordination sites, the identity of the central metal ion plays a crucial role in dictating the final coordination number, geometry, and even the preferred binding atoms of the ligand.

Stability Constants and Thermodynamic Parameters of Calcium Complexation in Solution

A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the stability constants and thermodynamic parameters for the complexation of calcium ions with 5-oxo-DL-prolinate in solution. While the coordination chemistry of calcium with various organic ligands is a broad area of study, detailed thermodynamic investigations into the formation of Calcium bis(5-oxo-DL-prolinate) appear to be limited or not publicly documented.

Extensive searches for potentiometric, calorimetric, or spectrophotometric studies that would provide stability constants (log K), and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for this specific calcium complex have not yielded any concrete research findings. General information regarding the properties and synthesis of Calcium bis(5-oxo-DL-prolinate), also known as calcium pidolate, is available. However, the quantitative data required to detail the metal-ligand interactions in solution from a thermodynamic perspective is not present in the accessible scientific literature.

Consequently, it is not possible to provide detailed research findings or populate data tables for the stability constants and thermodynamic parameters of calcium complexation with 5-oxo-DL-prolinate in solution. Further experimental research would be necessary to determine these fundamental chemical properties.

Molecular and Biochemical Mechanistic Studies

Interactions with Biological Macromolecules at a Mechanistic Level

The interaction of Calcium bis(5-oxo-DL-prolinate) with biological macromolecules is fundamentally governed by its constituent parts: the calcium ion and the 5-oxo-DL-prolinate anion. These interactions are often calcium-dependent and target specific protein structures.

While direct studies on the binding of Calcium bis(5-oxo-DL-prolinate) to calmodulin are not extensively detailed in the reviewed literature, significant insights can be drawn from its interaction with the Serum Amyloid P Component (SAP). SAP is a pentameric plasma glycoprotein (B1211001) that binds to various ligands, including amyloid fibers, in a calcium-dependent manner. wbcil.com

Research on SAP's interaction with a structurally related compound, hexanoyl bis(d-proline), reveals a precise binding mechanism. wbcil.com The binding occurs through the d-proline (B559540) head groups, an interaction analogous to how 5-oxo-prolinate might bind. The crystal structure of the SAP complex shows that two calcium ions are bound approximately 4 Å apart on each subunit of the SAP pentamer. These calcium ions are crucial for creating the ligand-binding pocket and are stabilized by interactions with carboxylate and amide side chains on the protein. wbcil.com This calcium-dependent pocket is considered the primary recognition site for amyloid and other ligands. The bivalent nature of ligands can lead to avid cross-linking of SAP pentamers, forming a decameric complex. wbcil.com This suggests that the presence of calcium, provided by a salt like Calcium bis(5-oxo-DL-prolinate), is a prerequisite for the high-affinity binding of proline-like structures to proteins like SAP.

The primary enzymatic interactions reported for the 5-oxo-prolinate moiety involve its own metabolism rather than a direct influence or inhibition of other enzyme systems like phosphotransferases. The key enzyme in this context is 5-oxoprolinase (EC 3.5.2.9), which catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov This ATP-dependent hydrolytic reaction is a crucial step in the γ-glutamyl cycle. nih.gov

Another class of enzymes that interact with the pyroglutamate (B8496135) (5-oxoproline) structure are pyroglutamyl-peptidases (aminopeptidases). For instance, a specific pyroglutamate aminopeptidase (B13392206) purified from guinea-pig brain synaptosomal membranes shows high substrate specificity. It hydrolyzes thyroliberin (a tripeptide with an N-terminal pyroglutamate) but does not act on dipeptides with an N-terminal pyroglutamic acid or larger pyroglutamyl peptides. This indicates a high degree of structural recognition for enzymatic action.

Cellular Uptake and Intracellular Distribution Mechanisms (e.g., insights from pre-clinical models focusing on transport pathways)

The cellular uptake of 5-oxo-prolinate is closely linked to the γ-glutamyl cycle, a series of reactions proposed to be involved in amino acid transport, particularly in the kidney. nih.gov In this cycle, the 5-oxoproline formed from the breakdown of γ-glutamyl amino acids is converted back to glutamate (B1630785). nih.gov The functioning of this cycle within tissues like the kidney suggests a mechanism for the uptake and intracellular processing of 5-oxoproline. nih.govnih.gov The pidolate (or pyroglutamate) anion is described as an organic carrier that is well-tolerated by the intestinal mucosa, potentially facilitating the transport of calcium across the intestinal epithelium. wbcil.comsolabia.com

Elucidation of Metabolic Fates and Biotransformation Pathways of 5-Oxo-DL-Prolinate and its Calcium Salt

Upon dissociation, the calcium ion enters the body's calcium pool. The 5-oxo-DL-prolinate anion undergoes specific metabolic conversion. The primary metabolic pathway for 5-oxo-L-proline is its conversion to L-glutamic acid. nih.gov This reaction is catalyzed by the enzyme 5-oxoprolinase and is a key part of the γ-glutamyl cycle. nih.gov

The conversion is an energy-dependent process, requiring the stoichiometric cleavage of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and orthophosphate. nih.gov The reaction demonstrates a marked equilibrium in favor of glutamate formation at a physiological pH of 7.8 and requires specific cations for activity. nih.gov

EnzymeSubstrateProductCofactors/RequirementsMetabolic Pathway
5-Oxoprolinase5-Oxo-L-prolineL-GlutamateATP, Mg²⁺ (or Mn²⁺), K⁺ (or NH₄⁺)γ-Glutamyl Cycle
Pyroglutamyl-Peptidase IThyroliberin (Glp-His-Pro-NH₂)pGlu + His-Pro-NH₂-Neuropeptide Degradation
γ-Glutamylcyclotransferaseγ-Glutamyl amino acids5-Oxoproline + Amino Acid-γ-Glutamyl Cycle

This table summarizes the key enzymes involved in the metabolism of 5-oxo-proline and related compounds.

This metabolic conversion is significant as it integrates the prolinate moiety into the central amino acid pool, with glutamate being a key metabolite in numerous cellular processes. nih.gov

Role in Fundamental Cellular Signaling Pathways (focus on molecular cascades, not physiological outcomes)

As a calcium salt, Calcium bis(5-oxo-DL-prolinate) is a source of Ca²⁺ ions, which are ubiquitous second messengers in a multitude of fundamental cellular signaling pathways. The influx of Ca²⁺ or its release from intracellular stores initiates a cascade of molecular events.

In human preadipocytes, for example, Ca²⁺ signaling involves multiple pathways that regulate cellular activities. globalcalcium.com Spontaneous intracellular Ca²⁺ oscillations are dependent on Ca²⁺ entry, primarily through store-operated Ca²⁺ (SOC) channels. globalcalcium.com Key molecular players in these cascades include:

Phospholipase C (PLC): An enzyme that cleaves PIP₂ into IP₃ and DAG.

Inositol trisphosphate receptor (IP₃R): A receptor on the endoplasmic reticulum that, when bound by IP₃, opens to release Ca²⁺ into the cytoplasm. globalcalcium.com

Sarcoplasmic/endoplasmic reticulum Ca²⁺ pump (SERCA): A pump that actively transports Ca²⁺ from the cytoplasm back into the ER to maintain low cytosolic calcium levels. globalcalcium.com

Plasma membrane Ca²⁺ pump (PMCA) and Na⁺-Ca²⁺ exchanger (NCX): These are responsible for extruding calcium from the cell. globalcalcium.com

Biophysical Studies of Molecular Interactions in Solution (e.g., SEC, viscosity measurements)

Direct biophysical studies such as size-exclusion chromatography (SEC) or viscosity measurements specifically on Calcium bis(5-oxo-DL-prolinate) in simple solution are not widely reported in the reviewed scientific literature. However, related research provides some context.

Studies on the rheological properties of food products like jams have shown that the addition of calcium pidolate can influence viscosity. An optimal concentration of calcium pidolate was found to affect the rheological characteristics of these complex fluid systems, suggesting an interaction with the hydrocolloid matrix. researchgate.net

From a general biophysical perspective, the viscosity of solutions containing charged molecules is influenced by ionic strength. For high-concentration protein solutions, the addition of salts can decrease viscosity by shielding electrostatic interactions between protein molecules. nih.gov As a salt, Calcium bis(5-oxo-DL-prolinate) would be expected to dissociate in solution and increase the ionic strength, which could similarly modulate the viscosity of biological fluids or formulations.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of Calcium bis(5-oxo-DL-prolinate), enabling the separation of the pidolate moiety from impurities, its enantiomers, and other sample components.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity and separating the enantiomers of pyroglutamic acid, the core component of Calcium bis(5-oxo-DL-prolinate).

For purity analysis, a common approach involves hydrophilic interaction liquid chromatography (HILIC). A specific method for pyroglutamic acid utilizes a SeQuant® ZIC®-HILIC column with a gradient mobile phase consisting of acetonitrile (B52724) and an aqueous buffer at pH 3.0, with UV detection at 210 nm. merckmillipore.com This method can effectively separate pyroglutamic acid from its related impurities. merckmillipore.com Another validated reversed-phase HPLC (RP-HPLC) method has been developed for magnesium pidolate, a salt of pidolic acid, which is also applicable for the analysis of the calcium salt. univ-lyon1.fr This method employs a C18 column with a mobile phase of acidified water and methanol, demonstrating good specificity and linearity. univ-lyon1.fr

The separation of the D- and L-enantiomers of pyroglutamic acid is critical as they can have different biological activities. This is achieved using chiral HPLC. A successful separation has been demonstrated on an Astec® CHIROBIOTIC® T column, which is a specialized chiral stationary phase (CSP). sigmaaldrich.com The mobile phase for this separation is a mixture of acetonitrile, methanol, acetic acid, and triethylamine, with UV detection at 220 nm. sigmaaldrich.com The "three-point interaction" model is the fundamental principle behind chiral recognition on such stationary phases, where differences in the spatial arrangement of the enantiomers lead to differential interactions with the CSP, allowing for their separation. csfarmacie.cz Various chiral stationary phases are available for the separation of acidic compounds like pyroglutamic acid. sigmaaldrich.comchiraltech.com

Table 1: HPLC Methods for Pyroglutamic Acid Analysis
Analysis TypeColumnMobile PhaseDetectorReference
Purity (HILIC)SeQuant® ZIC®-HILIC (5 µm, 200 Å, 250 x 4.6 mm)Gradient of Acetonitrile and 10 mM Potassium Dihydrogen Phosphate (B84403) (pH 3.0)UV at 210 nm merckmillipore.com
Purity (RP-HPLC for Pidolate Salt)Aquasil C18 (250mm x 4.6mm, 5µm)Water (pH 2.5 with phosphoric acid) / Methanol (2/98)UV at 210 nm univ-lyon1.fr
Chiral SeparationAstec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)Acetonitrile / Methanol / Acetic Acid / Triethylamine (54.5:45:0.3:0.2)UV at 220 nm sigmaaldrich.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since pyroglutamic acid is not inherently volatile, a derivatization step is required to convert it into a form suitable for GC analysis. This approach is particularly useful for metabolite profiling in biological samples.

A common derivatization process involves esterification followed by acylation. For instance, pyroglutamic acid can be derivatized by esterification with 2 M HCl in methanol, followed by acylation with pentafluoropropionic (PFP) anhydride (B1165640) to form its methyl ester pentafluoropropione amide derivative. nih.govresearchgate.net These volatile derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govresearchgate.net This methodology has been applied to study the conversion of γ-glutamyl peptides to pyroglutamate (B8496135). nih.govresearchgate.net The use of stable-isotope labeled internal standards is recommended for accurate quantification in complex matrices. nih.govresearchgate.net

Table 2: GC-MS Derivatization for Pyroglutamic Acid
Derivatization StepReagentsConditionsReference
Esterification2 M HCl in Methanol60 min at 80 °C nih.govresearchgate.net
AcylationPentafluoropropionic (PFP) anhydride in ethyl acetate (B1210297) (1:4, v/v)30 min at 65 °C nih.govresearchgate.net

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated mass spectrometry techniques, which combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are indispensable for the comprehensive analysis of Calcium bis(5-oxo-DL-prolinate) and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying pyroglutamic acid in complex biological matrices without the need for derivatization. nih.govrsc.org The separation is typically achieved on a reversed-phase C18 column. nih.govacs.org A significant consideration in LC-MS/MS analysis is the potential for in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, which can lead to inaccurate quantification. acs.orgnih.govresearchgate.net To mitigate this artifact, it is crucial to achieve good chromatographic separation of these compounds and to optimize the electrospray ionization (ESI) source conditions, such as the fragmentor voltage. acs.orgnih.gov The use of isotopic internal standards is also essential for correcting any in-source formation of pyroglutamic acid. acs.orgnih.gov Multiple reaction monitoring (MRM) is often employed to enhance the specificity and sensitivity of detection. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS), as mentioned earlier, is used for the analysis of derivatized pyroglutamic acid. nih.govresearchgate.net The mass spectrometer provides detailed structural information and allows for highly selective detection, which is particularly beneficial when analyzing complex samples. nih.govresearchgate.net Electron-capture negative-ion chemical ionization (ECNICI) can be a highly sensitive ionization mode for the detection of the pentafluorobenzyl (PFB) ester derivative of pyroglutamic acid. nih.govresearchgate.net

Table 3: LC-MS/MS Method for Underivatized Pyroglutamic Acid
ParameterConditionReference
ColumnReversed-phase C18 nih.govacs.org
Mobile PhaseVolatile ion-pair reagent (e.g., pentadecafluorooctanoic acid) in water and acetonitrile nih.govrsc.org
DetectionTandem Mass Spectrometry (MS/MS) with specific transitions nih.gov
Key ConsiderationMitigation of in-source cyclization of glutamine/glutamic acid acs.orgnih.gov

Spectroscopic Quantification Methods in Various Matrices

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simpler and more rapid approach for the quantification of compounds, although they may be less specific than chromatographic methods.

The quantification of poly(γ-glutamic acid), a polymer of glutamic acid, has been successfully demonstrated using UV spectrophotometry. nih.gov This method is based on the UV absorption of the peptide bond, with a maximum absorption wavelength observed at 216 nm in an aqueous solution. nih.gov The method has shown good linearity, precision, and recovery, and its results are comparable to those obtained by HPLC. nih.gov While this method is for a related polymer, the principle can be adapted for the quantification of pyroglutamic acid, which also contains a chromophore that absorbs in the low UV region. The simplicity, speed, and low cost of UV spectrophotometry make it a suitable option for high-throughput screening or for quantification in simpler matrices where interfering substances are minimal. nih.gov

Table 4: UV Spectrophotometric Method for Poly(γ-glutamic acid)
ParameterValueReference
Maximum Absorption Wavelength (λmax)216 nm nih.gov
Linear Range20-200 µg/ml nih.gov
Limit of Detection (LOD)0.39 µg/ml nih.gov
Limit of Quantitation (LOQ)1.19 µg/ml nih.gov

Advanced Microscopic Techniques for Material Characterization (e.g., SEM for microencapsulated forms)

For specialized formulations such as microencapsulated Calcium bis(5-oxo-DL-prolinate), advanced microscopic techniques are essential for characterizing the physical properties of the delivery system.

Table 5: Application of SEM in Microcapsule Characterization
Parameter CharacterizedSignificanceReference
Surface Morphology (e.g., smooth, porous, granular)Influences stability and release properties. researchgate.netmicroscopy.cz
Size and ShapeAffects flowability, packing, and dissolution. pharmtech.com
Shell ThicknessDetermines mechanical strength and release kinetics. microscopy.cz
AggregationImpacts powder handling and content uniformity. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure, energetics, and reactivity of Calcium bis(5-oxo-DL-prolinate). While specific DFT studies on this exact complex are not prevalent in published literature, the application of this methodology can be inferred from research on its constituent parts and analogous systems.

DFT can be utilized to determine the optimized three-dimensional geometry of the complex. This would involve calculating the most stable arrangement of the two 5-oxo-DL-prolinate ligands around the central calcium ion, providing precise data on bond lengths, bond angles, and the coordination environment of the calcium atom. It is anticipated that the calcium ion would coordinate with the oxygen atoms of both the carboxylate and the lactam carbonyl groups of the 5-oxo-DL-prolinate moieties.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. This includes mapping the electron density distribution, which highlights regions of positive and negative electrostatic potential, and determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For instance, in a study of L-pyroglutamic acid (a component of the target molecule), DFT calculations were employed to analyze these electronic characteristics.

The relative energies of different possible conformations (conformers) and structural arrangements (isomers) of Calcium bis(5-oxo-DL-prolinate) can also be computed. By comparing these energies, the most thermodynamically stable form of the compound can be predicted.

Below is a table illustrating the type of data that can be obtained from quantum chemical calculations, with representative values from studies on related molecules.

Table 1: Illustrative Data from Quantum Chemical Calculations on Related Systems

Parameter L-Pyroglutamic Acid (DFT) Calcium-Amino Acid Complex (Theoretical)
Optimized Bond Length (C=O) ~1.2 Å Not Applicable
Optimized Bond Length (Ca-O) Not Applicable ~2.4 - 2.6 Å
HOMO-LUMO Energy Gap ~6.4 eV Varies with ligand

| Coordination Number of Ca2+ | Not Applicable | Typically 6-8 |

This table is for illustrative purposes and shows the types of parameters that can be calculated. The values are based on general findings for related molecules and not specific to Calcium bis(5-oxo-DL-prolinate).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of Calcium bis(5-oxo-DL-prolinate) over time. These simulations can reveal the flexibility of the molecule and its interactions with surrounding molecules, such as a solvent.

Through MD simulations, the conformational landscape of the 5-oxo-DL-prolinate rings can be explored. This would provide insights into the accessible shapes and motions of the rings and the dynamic nature of the coordination between the prolinate ligands and the calcium ion.

MD simulations are also invaluable for examining intermolecular interactions. By simulating Calcium bis(5-oxo-DL-prolinate) in an aqueous environment, for example, the formation and structure of the hydration shell around the molecule can be characterized. This involves analyzing the arrangement and residence time of water molecules in the immediate vicinity of the calcium ion and the prolinate ligands, which is crucial for understanding the compound's behavior in solution.

Molecular Docking Studies for Ligand-Target Binding Site Predictions

Molecular docking is a computational technique used to predict how a molecule, such as Calcium bis(5-oxo-DL-prolinate), might bind to a biological target, typically a protein. This method is instrumental in predicting potential biological activities and mechanisms of action.

In a molecular docking study, the three-dimensional structure of a target protein is used as a receptor. A computational algorithm then systematically explores various possible orientations and conformations of the Calcium bis(5-oxo-DL-prolinate) ligand within the protein's binding site. A scoring function is employed to estimate the strength of the interaction for each potential binding pose, allowing for the identification of the most favorable binding mode. While specific docking studies on Calcium bis(5-oxo-DL-prolinate) are not widely reported, this technique has been applied to other 5-oxo-proline derivatives to investigate their interactions with enzymes and receptors.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can be used to predict spectroscopic properties, which can aid in the interpretation of experimental data for Calcium bis(5-oxo-DL-prolinate).

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies of the molecule. The resulting theoretical spectrum can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to the corresponding molecular vibrations, such as the stretching and bending of the carboxylate and lactam groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. This information is highly valuable for interpreting experimental NMR spectra and confirming the chemical structure of the compound.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. This allows for the prediction of the UV-Vis absorption spectrum.

Development of Force Field Parameters for Calcium-5-Oxo-DL-Prolinate Systems

The accuracy of molecular dynamics simulations is critically dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For a specific molecule like Calcium bis(5-oxo-DL-prolinate), it may be necessary to develop custom force field parameters to ensure the reliability of the simulations.

The process of developing these parameters typically involves:

Quantum Chemical Calculations: Performing high-level DFT calculations on the molecule and its fragments to obtain reference data for its structure, vibrational frequencies, and electrostatic properties.

Parameterization: Fitting the force field parameters (e.g., bond lengths, angles, dihedral terms, and atomic charges) to reproduce the data from the quantum chemical calculations.

Validation: Testing the new force field by performing simulations and comparing the results with available experimental data or the initial quantum chemical calculations to ensure its accuracy.

The development of a well-validated force field is essential for conducting predictive and reliable molecular dynamics simulations of Calcium bis(5-oxo-DL-prolinate) and its interactions in complex environments.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biochemical Roles and Intermediates Beyond Current Understanding

Pyroglutamic acid is a naturally occurring amino acid derivative found in various tissues and is involved in several biological processes, including the glutathione (B108866) cycle, where it serves as an intermediate. wikipedia.orgrupahealth.com It can be formed from the cyclization of glutamic acid or glutamine and acts as a precursor for glutamate (B1630785), a key excitatory neurotransmitter. wikipedia.orgthieme-connect.de Given that Calcium bis(5-oxo-DL-prolinate) provides a bioavailable form of both calcium and pyroglutamic acid, future research should focus on its potential to modulate neurological functions and cellular metabolism in novel ways. solabia.comwbcil.com

Current knowledge suggests that pyroglutamic acid may have roles beyond its established functions. nih.gov Investigations into whether Calcium bis(5-oxo-DL-prolinate) can influence metabolic pathways differently than its individual components would be a significant step forward. For instance, exploring its impact on the gamma-glutamyl cycle and glutathione turnover could reveal new therapeutic possibilities for conditions associated with oxidative stress. rupahealth.com Furthermore, identifying and characterizing any unique metabolic intermediates that may arise from the cellular uptake and processing of Calcium bis(5-oxo-DL-prolinate) could open up new avenues of biochemical understanding.

Table 1: Potential Areas of Biochemical Investigation for Calcium bis(5-oxo-DL-prolinate)

Research AreaRationalePotential Significance
Neurotransmitter Modulation Pyroglutamic acid is a precursor to glutamate. thieme-connect.deUnderstanding its influence on excitatory neurotransmission and cognitive functions.
Glutathione Metabolism Pyroglutamic acid is an intermediate in the glutathione cycle. wikipedia.orgrupahealth.comExploring its potential in mitigating oxidative stress-related diseases.
Cellular Signaling Calcium is a ubiquitous second messenger.Investigating synergistic or novel signaling pathways initiated by the compound.
Metabolic Intermediates The combined form may have a unique metabolic fate.Discovery of new biomarkers or metabolic pathways.

Advanced Material Science Applications (e.g., novel controlled release systems, smart materials)

The application of calcium-based compounds in material science, particularly in the biomedical field, is well-established. For example, calcium phosphate (B84403) cements are utilized as bone grafts and for drug delivery due to their biocompatibility and porous nature. nih.gov The pidolate component of Calcium bis(5-oxo-DL-prolinate) is known for its use as a humectant in skin and hair care products, highlighting its ability to interact with and retain water. nih.gov This hygroscopic nature, combined with the biocompatibility of calcium, suggests that Calcium bis(5-oxo-DL-prolinate) could be a valuable component in the design of advanced biomaterials.

Future research could explore the development of novel controlled-release systems using Calcium bis(5-oxo-DL-prolinate) as a carrier matrix. Its solubility and the bidentate chelating ability of the pidolate ion could be leveraged to encapsulate and subsequently release therapeutic agents in a controlled manner. wbcil.com Furthermore, the potential for this compound to be integrated into "smart" materials that respond to specific physiological stimuli (e.g., pH, enzymatic activity) warrants investigation. Such materials could have applications in targeted drug delivery, tissue engineering scaffolds, and advanced cosmetics.

Development of Innovative Analytical Tools for In Situ and Real-Time Studies

A deeper understanding of the behavior of Calcium bis(5-oxo-DL-prolinate) in biological and chemical systems necessitates the development of advanced analytical methodologies. Currently, methods like High-Performance Liquid Chromatography (HPLC) are used for the analysis of pyroglutamic acid and its derivatives. nih.govnih.govnifdc.org.cn However, these are often ex situ techniques that require sample processing.

A key area for future research is the creation of innovative analytical tools capable of in situ and real-time monitoring of Calcium bis(5-oxo-DL-prolinate). Techniques such as advanced mass spectrometry could be refined to detect the in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, providing insights into its formation dynamics. acs.org Moreover, adapting real-time sensing technologies, such as those used for monitoring calcium ion dynamics in cellular imaging, could provide unprecedented spatial and temporal resolution of the compound's behavior within living systems. neurips.ccnips.ccfrontiersin.org The development of such tools would be instrumental in elucidating its mechanisms of action and metabolic fate.

Exploration of Calcium bis(5-oxo-DL-prolinate) in Prebiotic Chemistry and Origins of Life

The study of how life's building blocks may have formed and organized on the early Earth is a fundamental area of scientific inquiry. Minerals are thought to have played a crucial role in concentrating and catalyzing the reactions of simple organic molecules. solabia.com Proline, a cyclic amino acid structurally related to pyroglutamic acid, has been shown to adsorb onto mineral surfaces like montmorillonite, a type of clay. solabia.com This interaction is considered significant in the context of prebiotic polymerization.

Given that glutamic acid can be converted to pyroglutamic acid through thermal polymerization, a plausible prebiotic process, the role of calcium salts of this compound is an intriguing and unexplored avenue. nih.gov Future research could investigate whether Calcium bis(5-oxo-DL-prolinate) or its components could have formed under prebiotic conditions and if the presence of calcium influences the stability and reactivity of pyroglutamic acid on mineral surfaces. The interaction of pyroglutamic acid with clays (B1170129) like montmorillonite, which is known to adsorb various organic molecules and ions, could have facilitated the formation of more complex structures, contributing to the origins of life. nih.govnih.gov

Innovations in Sustainable Synthesis and Green Chemistry for the Compound's Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyroglutamic acid and its derivatives has traditionally involved methods that may not align with these principles. google.com However, there is growing interest in more sustainable approaches. For instance, research into the reagent-free synthesis of pyroglutamic acid peptides points towards more environmentally friendly production methods. ucr.edu

Future research should focus on developing innovative and sustainable methods for the synthesis of Calcium bis(5-oxo-DL-prolinate). This could involve biocatalytic routes, utilizing enzymes to perform the cyclization of glutamic acid and subsequent salt formation under mild conditions. Another promising avenue is the use of renewable resources. For example, processes for the sustainable production of calcium sulfate (B86663) from waste eggshells demonstrate how waste streams can be valorized to create calcium-based products. mdpi.com Applying similar principles to the production of Calcium bis(5-oxo-DL-prolinate) could lead to a more cost-effective and ecologically sound manufacturing process.

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